molecular formula C12H16BrFO B7935902 1-Bromo-3-fluoro-5-(hexyloxy)benzene

1-Bromo-3-fluoro-5-(hexyloxy)benzene

Cat. No.: B7935902
M. Wt: 275.16 g/mol
InChI Key: VJVZOQCOKYJDHN-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(hexyloxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a bromine atom, a fluorine atom, and a hexyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-5-(hexyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-5-(hexyloxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-fluoro-5-(hexyloxy)benzene is reacted with a brominated aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-5-(hexyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation in the presence of a Lewis acid catalyst.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Cross-Coupling Reactions: Formation of biaryl compounds and other complex aromatic structures.

Scientific Research Applications

1-Bromo-3-fluoro-5-(hexyloxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(hexyloxy)benzene depends on its specific application and the context in which it is used. In chemical reactions, the compound acts as a substrate that undergoes transformation through various mechanisms, such as nucleophilic substitution or cross-coupling. The presence of the bromine and fluorine atoms, as well as the hexyloxy group, influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

1-Bromo-3-fluoro-5-(hexyloxy)benzene can be compared with other halogenated aromatic ethers, such as:

The uniqueness of this compound lies in the combination of its substituents, which impart specific properties and reactivity patterns that are valuable in various research and industrial contexts.

Properties

IUPAC Name

1-bromo-3-fluoro-5-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO/c1-2-3-4-5-6-15-12-8-10(13)7-11(14)9-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZOQCOKYJDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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